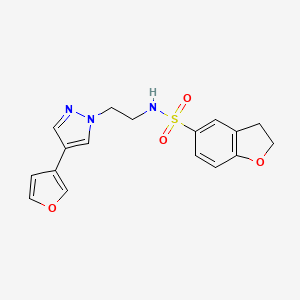

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide: is a complex organic compound that features a combination of furan, pyrazole, and benzofuran moieties

Mecanismo De Acción

Target of action

Furan derivatives have been found to have a wide range of biological activities and can interact with various targets or receptors in the body . They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of action

Furan derivatives generally interact with their targets through various mechanisms depending on the specific functional groups present in the molecule .

Biochemical pathways

Furan derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Furan derivatives are generally known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of action

Furan derivatives can have a wide range of effects due to their diverse biological activities .

Action environment

Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic synthesis:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Furan Ring Introduction: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural.

Coupling of Pyrazole and Furan: The furan-3-yl group can be attached to the pyrazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via an intramolecular cyclization reaction of a suitable precursor.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and cost.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan and pyrazole rings can undergo oxidation reactions, often leading to the formation of carbonyl-containing derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings,

Actividad Biológica

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its structural features, synthesis, biological mechanisms, and potential therapeutic applications.

Structural Features

The compound features several key structural components:

- Furan Ring : Contributes to the compound's electron-rich nature, enhancing interactions with biological targets.

- Pyrazole Moiety : Known for its pharmacological properties, the pyrazole ring is often associated with anticancer and anti-inflammatory activities.

- Benzofuran Core : This component is linked to various biological activities, including antimicrobial and antitumor effects.

- Sulfonamide Group : Enhances solubility and biological activity, making it a common feature in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A general synthetic route may include:

- Formation of the Pyrazole Ring : This can be achieved through a cyclization reaction involving hydrazine and an appropriate furan derivative.

- Attachment of the Ethyl Linker : The pyrazole derivative is reacted with an ethyl halide under basic conditions.

- Coupling with Benzofuran Sulfonamide : The final step involves coupling the intermediate with a sulfonamide derivative.

Anticancer Activity

Research indicates that compounds containing furan and pyrazole rings exhibit significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms such as:

- DNA Damage : Inducing single and double-strand breaks in DNA, which are more challenging for cells to repair.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells .

Antimicrobial Properties

The presence of both furan and pyrazole rings has been linked to antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Propiedades

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c21-25(22,16-1-2-17-13(9-16)4-8-24-17)19-5-6-20-11-15(10-18-20)14-3-7-23-12-14/h1-3,7,9-12,19H,4-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBYEJJPYXXRSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.